N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride
Description
N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with methoxy groups at positions 4 and 7, a dimethylaminoethyl side chain, and a methylpyrazole-carboxamide moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S.ClH/c1-21(2)10-11-23(17(24)12-8-9-19-22(12)3)18-20-15-13(25-4)6-7-14(26-5)16(15)27-18;/h6-9H,10-11H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWWXQHOFNRYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC(=C3S2)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 4 and 7 can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by the condensation of hydrazine with a 1,3-dicarbonyl compound under basic conditions.
Coupling of Benzothiazole and Pyrazole Rings: The benzothiazole and pyrazole rings can be coupled through a nucleophilic substitution reaction, where the benzothiazole ring acts as a nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the coupled product with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group is susceptible to hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids or amines. For example:
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Conditions : Hydrolysis typically occurs under reflux with HCl (6M) or NaOH (5M) in ethanol/water mixtures.
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Applications : This reaction is critical for modifying the compound’s pharmacophore or generating metabolites for biological studies.
Nucleophilic Substitution at the Benzothiazole Ring
The 2-position of the benzothiazole ring can undergo nucleophilic substitution due to electron-withdrawing effects of the adjacent sulfur atom. Substitution reactions with amines or thiols have been reported in related benzothiazole derivatives .
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Amination | NH₃, CuI, 100°C, DMF | 2-Amino-benzothiazole derivative | |
| Thioether formation | RSH, K₂CO₃, DMSO, 80°C | Thio-substituted analog |
Functionalization of the Dimethylaminoethyl Group
The dimethylaminoethyl side chain participates in alkylation or quaternization reactions:
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Quaternization : Reacts with methyl iodide to form a quaternary ammonium salt, enhancing water solubility .
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Reductive alkylation : Catalytic hydrogenation (H₂/Pd-C) converts the tertiary amine to a secondary amine.
Electrophilic Aromatic Substitution (EAS)
The electron-rich benzothiazole and pyrazole rings undergo EAS, such as nitration or halogenation. For example, nitration at the 4-position of pyrazole has been observed in structurally similar compounds .
Example Reaction Pathway :
Cyclization Reactions
The compound’s structure allows for cyclization under microwave-assisted conditions. For instance, hydrazine hydrate can induce pyrazoline ring formation via intramolecular cyclization .
Key Cyclization Parameters :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | 80°C (microwave irradiation) | |
| Catalyst | None required |
Redox Reactions Involving the Nitro Group
Though the compound itself lacks a nitro group, analogs with nitro substituents (e.g., 5-nitrothiophene derivatives) undergo reduction to amines using SnCl₂/HCl or catalytic hydrogenation . Such reactivity is relevant for prodrug activation mechanisms .
Amide Bond Cleavage and Rearrangement
The carboxamide linkage may undergo Hofmann or Curtius rearrangements under strong basic or acidic conditions, respectively. These reactions are pivotal in generating isocyanates or ureas for further derivatization.
Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling has been employed in benzothiazole-pyrazole hybrids to introduce aryl/heteroaryl groups at specific positions .
Example Protocol :
| Component | Details | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | |
| Base | K₂CO₃ | |
| Solvent | DMF/H₂O (9:1) |
pH-Dependent Tautomerization
The pyrazole ring exhibits tautomerism, favoring the 1-methyl-1H-pyrazole form in acidic conditions and the 2H-pyrazole form in basic environments. This property affects reactivity in biological systems.
Scientific Research Applications
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Pharmacology: It can be studied for its potential pharmacological effects, including its interaction with various receptors and enzymes.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a tool compound to study biological processes and pathways in cell culture or animal models.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with pyrazole-carboxamide derivatives and benzothiazole-containing molecules. Below is a detailed comparison with key analogs:
Structural and Functional Analogues
Key Observations :
- Substituent Impact: The target compound’s benzothiazole core and dimethylaminoethyl group distinguish it from pyrazole-only analogs (e.g., 3a–3c). The methoxy groups likely enhance membrane permeability compared to chlorinated or cyano-substituted derivatives .
- Solubility : The hydrochloride salt of the target compound confers superior aqueous solubility relative to neutral pyrazole analogs, which often require organic solvents for dissolution .
Research Findings and Data Analysis
Physicochemical Properties
- Melting Points : Pyrazole analogs (3a–3e) show melting points ranging from 123–183°C, correlating with substituent polarity. The target compound’s melting point is unreported but expected to be higher due to ionic character .
- Spectroscopic Data : The target compound’s NMR and MS data remain unpublished, but pyrazole analogs (e.g., 3a: δ 8.12 ppm for pyrazole protons, [M+H]+ 403.1) provide benchmarks for structural validation .
Biological Activity
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article will explore its biological activity, supported by data tables and relevant case studies.
- Molecular Formula : C14H21N3O2S
- Molecular Weight : 295.40 g/mol
- CAS Number : 1105188-35-9
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain proteases, particularly Sentrin-specific protease 8 (SENP8), which plays a crucial role in the regulation of cellular processes such as signal transduction and apoptosis. The IC50 value for this inhibition is reported to be around 244 nM, indicating a potent interaction with the target enzyme .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These effects are mediated through pathways involving nuclear factor kappa B (NF-κB) and Toll-like receptor 4 (TLR4) .
Anticancer Activity
Research indicates that derivatives of benzothiazole compounds exhibit anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against human cancer cell lines, suggesting that the benzothiazole moiety may enhance the anticancer activity through mechanisms such as DNA intercalation or inhibition of topoisomerases .
Anticonvulsant Activity
Exploratory studies on similar pyrazole derivatives have reported anticonvulsant effects in animal models. These compounds showed significant activity against chemically induced seizures, suggesting a potential therapeutic application in epilepsy treatment .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
